molecular formula C16H15ClF2N2O2S B4765484 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea

Cat. No.: B4765484
M. Wt: 372.8 g/mol
InChI Key: VDKHIZAACFNMPU-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea derivatives family. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2-ethoxyphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-30°C. The product is then purified using recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering protein structures. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other thiourea derivatives, 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea
  • N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-ethoxyphenyl)thiourea

These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2S/c1-2-22-14-6-4-3-5-12(14)21-16(24)20-10-7-8-13(11(17)9-10)23-15(18)19/h3-9,15H,2H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKHIZAACFNMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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